

long-term stability of Avotaciclib trihydrochloride in DMSO

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Compound of Interest		
Compound Name:	Avotaciclib trihydrochloride	
Cat. No.:	B12419452	Get Quote

Technical Support Center: Avotaciclib Trihydrochloride

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and handling of **Avotaciclib trihydrochloride** in DMSO.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **Avotaciclib trihydrochloride** in DMSO?

A1: For long-term stability, it is recommended to store **Avotaciclib trihydrochloride** stock solutions in DMSO at -80°C. For short-term storage, -20°C is acceptable. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1][2][3]

Q2: How long can I store **Avotaciclib trihydrochloride** in DMSO at different temperatures?

A2: Based on manufacturer recommendations, the stability of **Avotaciclib trihydrochloride** in DMSO varies with temperature. The following table summarizes the recommended storage periods.

Q3: Why is it crucial to use anhydrous (dry) DMSO?







A3: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water in DMSO can significantly impact the solubility and stability of **Avotaciclib trihydrochloride**, potentially leading to its degradation or precipitation.[2] Therefore, it is critical to use newly opened or properly stored anhydrous DMSO for preparing stock solutions.

Q4: What is the mechanism of action of Avotaciclib?

A4: Avotaciclib is an orally active and potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1] [2][4] By inhibiting CDK1, Avotaciclib can arrest the cell cycle, induce apoptosis (programmed cell death), and inhibit the proliferation of tumor cells.[1][4][5] CDK1 is a key regulator of cell division and is often overexpressed in various cancers.[4][5]

Troubleshooting Guide



Issue	Possible Cause	Recommended Solution
Precipitation observed in the DMSO stock solution upon thawing.	1. The solution may be supersaturated. 2. The compound has low solubility at room temperature. 3. The DMSO has absorbed water, reducing solubility.	1. Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound.[3] 2. Ensure you are using anhydrous DMSO. 3. Prepare a new stock solution if precipitation persists.
Inconsistent or lower than expected activity in cell-based assays.	1. Degradation of the compound due to improper storage or multiple freeze-thaw cycles. 2. Inaccurate initial concentration of the stock solution. 3. Precipitation of the compound upon dilution in aqueous media.	1. Prepare fresh aliquots from a new stock solution. Always use a fresh aliquot for each experiment. 2. Verify the concentration of your stock solution. 3. When diluting in aqueous buffer or media, perform serial dilutions in DMSO first to a concentration closer to the final working concentration before the final dilution into the aqueous solution.
Difficulty dissolving the solid compound in DMSO.	1. The compound may require energy to fully dissolve. 2. The DMSO may not be of high enough purity or may contain water.	1. Use ultrasonication or gentle warming (up to 60°C) to aid dissolution.[1] 2. Use a fresh, high-purity, anhydrous grade of DMSO.

Data Presentation

Table 1: Recommended Storage Conditions for Avotaciclib Trihydrochloride in DMSO



Storage Temperature	Recommended Maximum Storage Duration	Key Considerations
-80°C	6 months to 1 year[1][2]	Preferred for long-term storage. Aliquot to avoid freeze-thaw cycles.
-20°C	1 month[1][3]	Suitable for short-term storage of working aliquots.
4°C	Not recommended for solutions	Store only the solid powder at this temperature, protected from light and moisture.[1]

Experimental Protocols Protocol for Preparing Avotaciclib Trihydrochloride Stock Solution

- Materials:
 - Avotaciclib trihydrochloride powder
 - Anhydrous Dimethyl Sulfoxide (DMSO)
 - Sterile microcentrifuge tubes or cryovials
 - Vortex mixer
 - Sonicator (optional)
 - Calibrated pipettes
- Procedure:
 - 1. Allow the **Avotaciclib trihydrochloride** powder vial to equilibrate to room temperature before opening to prevent condensation.



- 2. Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
- 3. Vortex the solution thoroughly to dissolve the powder. If necessary, use a sonicator or warm the vial gently (not exceeding 60°C) to ensure complete dissolution.[1]
- 4. Once fully dissolved, aliquot the stock solution into single-use, sterile cryovials.
- 5. Label the aliquots clearly with the compound name, concentration, date, and store at -80°C for long-term storage or -20°C for short-term use.

Protocol for Assessing Long-Term Stability by HPLC-UV

- Objective: To quantify the percentage of intact Avotaciclib trihydrochloride in a DMSO stock solution over time.
- Materials:
 - Avotaciclib trihydrochloride in DMSO stock solution (stored under desired conditions)
 - High-Performance Liquid Chromatography (HPLC) system with a UV detector
 - Appropriate HPLC column (e.g., C18)
 - Mobile phases (e.g., Acetonitrile and water with a modifier like formic acid)
 - Reference standard of Avotaciclib trihydrochloride
- Procedure:
 - 1. Time Point 0 (Baseline):
 - Immediately after preparing the stock solution, dilute a small aliquot to a known concentration suitable for HPLC analysis.
 - Inject the sample into the HPLC system and record the chromatogram.
 - The peak area of Avotaciclib trihydrochloride at this time point is considered 100%.



- 2. Subsequent Time Points (e.g., 1, 3, 6 months):
 - At each scheduled time point, retrieve one aliquot from storage.
 - Allow the aliquot to thaw completely at room temperature.
 - Prepare a dilution identical to the one made at Time Point 0.
 - Inject the sample into the HPLC and record the chromatogram under the same conditions.

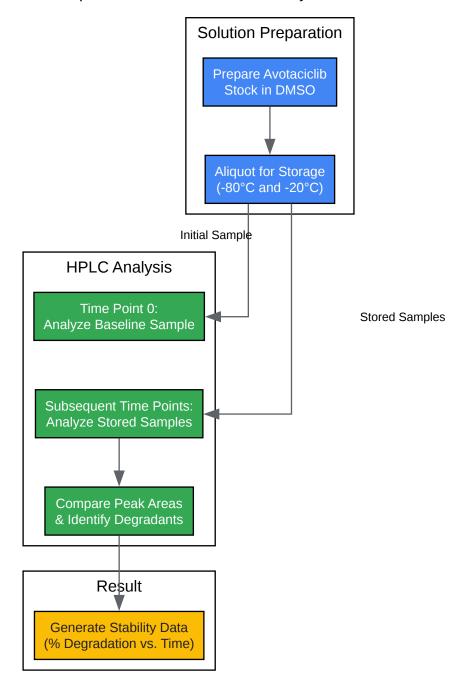
3. Data Analysis:

- Compare the peak area of Avotaciclib trihydrochloride at each time point to the peak area at Time Point 0.
- Calculate the percentage of the remaining compound.
- Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations



Experimental Workflow for Stability Assessment



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Caption: Workflow for assessing the long-term stability of Avotaciclib in DMSO.



Cell Cycle Progression G1 Phase Avotaciclib Inhibits Key Regulators S Phase Cyclin B CDK1 (DNA Synthesis) leads to MPF Complex G2 Phase G2/M Arrest (CDK1/Cyclin B) Promotes G2/M Transition can lead to M Phase Apoptosis (Mitosis)

Avotaciclib (CDK1 Inhibitor) Signaling Pathway

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Caption: Avotaciclib inhibits CDK1, leading to G2/M cell cycle arrest.

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